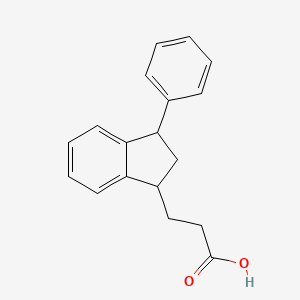

3-(3-Phenyl-1-indanyl)propionic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72216-50-3 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-(3-phenyl-2,3-dihydro-1H-inden-1-yl)propanoic acid |

InChI |

InChI=1S/C18H18O2/c19-18(20)11-10-14-12-17(13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,14,17H,10-12H2,(H,19,20) |

InChI Key |

XTLDALXUGWJVGF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C1C3=CC=CC=C3)CCC(=O)O |

Origin of Product |

United States |

Structural Classification Within Indane and Aryl Propionic Acid Derivatives

The chemical structure of 3-(3-Phenyl-1-indanyl)propionic acid is a composite of two well-defined molecular frameworks. Understanding its classification requires an examination of these parent structures.

The indane moiety consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, creating a rigid bicyclic system. eburon-organics.comresearchgate.net This framework is a common scaffold in medicinal chemistry. researchgate.net The numbering of the indane ring system is crucial for identifying substituent positions.

Aryl propionic acids are a class of compounds characterized by a propionic acid group attached to an aryl (aromatic) ring. ebi.ac.ukresearchgate.net This class is notable for its wide range of biological activities. orientjchem.orgresearchgate.netijpsr.com

This compound can therefore be classified as a substituted indane derivative, specifically one that incorporates an aryl propionic acid side chain. Its formal name indicates a propionic acid molecule where the third carbon is attached to the first position of an indane ring. This indane ring is further substituted with a phenyl group at its third position. This intricate structure combines the rigid bicyclic nature of indane with the functional propionic acid group, creating a molecule with specific stereochemical and electronic properties.

| Property | Indane (Parent Scaffold) | 3-Phenylpropionic Acid (Related Aryl Propionic Acid) |

|---|---|---|

| Molecular Formula | C9H10 | C9H10O2 |

| Molar Mass | 118.18 g/mol | 150.17 g/mol |

| Appearance | Colorless liquid | White crystalline solid |

| Boiling Point | 176.5 °C | 280 °C |

| Melting Point | -51.4 °C | 45-48 °C |

| Density | 0.9645 g/cm³ | 1.071 g/mL at 25 °C |

Academic Significance and Research Context for Compounds of This Nature

Strategies for Indane Ring System Construction

The formation of the indane ring is a critical step in the synthesis of this compound. Several methods have been developed to construct this bicyclic system, often starting from appropriately substituted arylpropionic acids.

Intramolecular Friedel-Crafts Cyclization Approaches for 1-Indanones from Arylpropionic Acids

A prevalent and classical method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govtandfonline.com This reaction involves the electrophilic acylation of the aromatic ring, leading to the formation of the five-membered cyclopentanone (B42830) ring fused to the benzene (B151609) ring.

The direct cyclization of 3-arylpropionic acids is often more challenging than the cyclization of their acyl chloride counterparts but is preferred from an environmental standpoint as it produces water as the only byproduct. nih.gov However, this direct approach typically necessitates the use of strong protic acids such as sulfuric acid, hydrogen fluoride, polyphosphoric acid (PPA), or methanesulfonic acid, often in excess and sometimes serving as the solvent. nih.govresearchgate.net Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) are also employed. nih.gov

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, lanthanide triflates, particularly terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids to form 1-indanones at high temperatures. nih.govnih.gov Heteropoly acids have also been investigated as heterogeneous catalysts for the intramolecular cyclodehydration of 3-arylpropionic acids, offering the advantage of easy separation and recovery. tandfonline.com Niobium pentachloride (NbCl₅) has been demonstrated to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the subsequent Friedel-Crafts cyclization under mild conditions. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the cyclization, particularly for substituted arylpropionic acids.

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Cyclization of 3-Arylpropionic Acids

| Catalyst/Reagent | Conditions | Key Features |

| Protic Acids (H₂SO₄, HF, PPA) | Excess acid, often as solvent | Traditional method, generates acidic waste |

| Lewis Acids (AlCl₃, SnCl₄) | Stoichiometric or catalytic amounts | Effective but can be moisture-sensitive |

| Terbium(III) triflate (Tb(OTf)₃) | High temperature (e.g., 250 °C) | Catalytic, suitable for deactivated substrates |

| Heteropoly Acids | Reflux in chlorobenzene | Heterogeneous, reusable catalyst |

| Niobium pentachloride (NbCl₅) | Room temperature | Acts as both reagent and catalyst |

Catalytic Annulation Systems for Substituted Indanones (e.g., Iridium/Indium systems)

Modern synthetic strategies have explored catalytic annulation reactions to construct the indanone framework. These methods offer alternative pathways that can provide access to a diverse range of substituted indanones. One notable example involves a bimetallic iridium/indium (Ir/In) catalyzed annulation of aromatic carboxylates and α,β-unsaturated ketones. researchgate.net This process proceeds through a hydroarylation step followed by a Claisen condensation and an optional retro-Claisen deacylation to yield 3-substituted indanones. researchgate.net

Other transition-metal-catalyzed methods include palladium-catalyzed olefination followed by an aldol-type annulation cascade, which has been utilized to synthesize a variety of multisubstituted 1-indanones. liv.ac.uk Rhodium-catalyzed reactions have also been developed for the synthesis of 2,3-substituted indanones. organic-chemistry.org These catalytic approaches often provide milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts cyclizations.

Cyclization and Reduction Methods for Indan-1-carboxylic and Indan-1-acetic Acids

An alternative route to the indane ring system involves the cyclization of precursors that already contain a portion of the side chain. For example, β-phenylglutaric acid can be cyclized using polyphosphoric acid to form 3-oxo-indan-1-acetic acid. researchgate.netasianpubs.org This intermediate can then be further modified.

Approaches for Propionic Acid Side Chain Introduction

Once the indane or indanone core is established, the next critical phase is the introduction or modification of the propionic acid side chain to arrive at the final target molecule, this compound.

Homologation Reactions (e.g., Arndt-Eistert synthesis) for Chain Extension

The Arndt-Eistert synthesis is a well-established and versatile method for the one-carbon homologation of carboxylic acids. organic-chemistry.orglibretexts.orgwikipedia.org This reaction sequence can be employed to extend a carboxylic acid side chain on the indane ring system. The process begins with the conversion of a carboxylic acid to its corresponding acyl chloride, typically using a reagent like thionyl chloride. libretexts.org The acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.orgnrochemistry.com

The crucial step in the Arndt-Eistert synthesis is the Wolff rearrangement of the diazoketone, which is catalyzed by heat, light, or a metal catalyst such as silver(I) oxide (Ag₂O). libretexts.orgslideshare.net This rearrangement produces a ketene, which can then be trapped by a nucleophile. organic-chemistry.org When water is used as the nucleophile, the corresponding homologous carboxylic acid is formed. organic-chemistry.orglibretexts.org If an alcohol or an amine is used, the homologous ester or amide is obtained, respectively. organic-chemistry.orgnrochemistry.com An important feature of the Wolff rearrangement is that it generally proceeds with retention of the stereochemistry at the migrating center. libretexts.orgnrochemistry.com

Due to the hazardous nature of diazomethane, which is toxic and explosive, safer alternatives such as (trimethylsilyl)diazomethane have been developed. libretexts.orgwikipedia.orgchem-station.com

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

Esterification followed by hydrolysis is a common and fundamental strategy for the formation and purification of carboxylic acids. In the context of synthesizing this compound, an ester precursor can be prepared and subsequently hydrolyzed to yield the final carboxylic acid.

Esterification can be achieved through various methods. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach. masterorganicchemistry.comyoutube.com Other methods include reacting the alcohol with an acid anhydride (B1165640) or an acid chloride. google.com

Once the ester is formed, it can be converted back to the carboxylic acid via hydrolysis. libretexts.org This can be accomplished under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgwikipedia.org It is typically carried out by heating the ester with a large excess of water and a strong acid catalyst. libretexts.orgjove.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. wikipedia.orgmasterorganicchemistry.com The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid. masterorganicchemistry.com

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Reversibility | Reversible | Irreversible |

| Reagents | Excess water, catalytic strong acid | Stoichiometric strong base, followed by acid workup |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Completion | Does not go to completion | Goes to completion |

Stereoselective Synthesis of Chiral Indane Derivatives

The creation of chiral indane frameworks, particularly 3-substituted 1-indanones, is a critical step in the synthesis of optically active this compound. A predominant strategy for achieving high enantioselectivity is through transition-metal-catalyzed asymmetric reactions.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition has emerged as a powerful method for the synthesis of chiral 3-aryl-1-indanones. acs.org This approach utilizes a chiral phosphine (B1218219) ligand, such as MonoPhos, to induce stereoselectivity in the cyclization of a pinacolborane chalcone (B49325) derivative. acs.org The reaction proceeds with high yields and excellent enantiomeric excesses (ee), providing a reliable route to the desired chiral indanone precursor.

Another effective method involves the asymmetric hydrogenation of 3-arylindenones. researchgate.net Iridium catalysts bearing chiral ligands have been successfully employed for this transformation, affording a variety of 3-arylindanones with good to excellent enantioselectivities and in high yields. researchgate.net This method is also noted for its scalability, making it suitable for larger-scale production. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of 3-phenyl-1-indanone (B102786), a crucial precursor:

| Method | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Rh-catalyzed intramolecular 1,4-addition | [Rh(C2H4)2Cl]2 / (R)-MonoPhos | Pinacolborane chalcone derivative | Up to 95 | Up to 95 |

| Ir-catalyzed asymmetric hydrogenation | Iridium complex with chiral phosphine-oxazoline ligand | 3-Phenylindenone | Excellent | Good |

Non-Conventional Methodologies in Indanone Synthesis

To address the demand for more sustainable and efficient chemical processes, non-conventional energy sources like microwave and ultrasound irradiation have been applied to the synthesis of indanones. These techniques often lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods.

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form 1-indanones is a classic transformation that has been successfully adapted to non-conventional methods. researchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate this reaction. nih.govscirp.orgscirp.org For instance, the cyclization of 3-phenylpropionic acid to 3-phenyl-1-indanone can be achieved in minutes under microwave irradiation, often with high yields. researchgate.net

Ultrasound irradiation has also been effectively employed to promote the synthesis of indanones. acs.orgnih.govresearchgate.net Sonication can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems. The use of ultrasound in Friedel-Crafts type reactions for the synthesis of indanone derivatives has been reported to be efficient and environmentally benign. acs.orgnih.gov

The table below presents findings on the application of non-conventional methodologies for the synthesis of the 1-indanone (B140024) core structure, a key step in producing the precursors for this compound.

| Methodology | Reaction | Key Findings |

|---|---|---|

| Microwave Irradiation | Intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid | Accelerated reaction times (minutes vs. hours) and high yields. scirp.orgscirp.orgresearchgate.net |

| Ultrasound Irradiation | Synthesis of indanone derivatives | Improved reaction rates and yields, promoting greener synthesis. acs.orgnih.gov |

Chemical Reactivity and Derivatization Studies of 3 3 Phenyl 1 Indanyl Propionic Acid

Reactions of the Carboxylic Acid Moiety to Form Esters, Amides, and Other Derivatives

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably the formation of esters and amides. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or an amine.

Esterification:

The esterification of 3-(3-phenyl-1-indanyl)propionic acid can be achieved through several established methods. Fischer-Speier esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. Alternatively, milder conditions can be employed using coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Studies on the closely related 3-phenylpropionic acid have demonstrated efficient esterification with various alcohols. For instance, treatment with triphenylphosphine (B44618) dibromide and potassium carbonate provides a one-pot method for ester synthesis at room temperature for aliphatic alcohols, while aromatic alcohols may require heating. unc.edu The yields for these reactions are generally moderate to high, depending on the steric hindrance of the alcohol.

Interactive Data Table: Representative Esterification of 3-Phenylpropionic Acid

| Alcohol | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Methanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 79 | unc.edu |

| Ethanol (B145695) | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 45-95 | unc.edu |

| n-Butanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 45-95 | unc.edu |

| Isopropanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 88 | unc.edu |

| tert-Butanol | PPh₃Br₂, K₂CO₃ | Room Temp, 1 day | 63 | unc.edu |

Amide Formation:

The synthesis of amides from this compound can be accomplished by reaction with primary or secondary amines. Direct amidation by heating the carboxylic acid and amine is often inefficient. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate the reaction at milder temperatures. Another common strategy involves the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Research on 3-phenylpropionic acid has shown successful amide formation with a range of amines. For example, direct condensation with various primary and secondary amines can be achieved using zirconium-based catalysts, with yields varying based on the amine's nucleophilicity and steric bulk. rsc.org

Interactive Data Table: Representative Amidation of 3-Phenylpropionic Acid

| Amine | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Aniline | ZrCl₄ | Reflux | 41-45 | rsc.org |

| Morpholine | None | Reflux | 94 | rsc.org |

| 4-Methylbenzylamine | None | Reflux | 81 | rsc.org |

| N-Methylbenzylamine | None | Reflux | 95 | rsc.org |

| Pentylamine | None | - | 71 | rsc.org |

Modifications of the Phenyl Substituent on the Indane Ring

The phenyl group attached to the indane ring is susceptible to electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the indanyl moiety and any other substituents present on the phenyl ring. The indanyl group is generally considered to be an ortho, para-directing activator due to its alkyl nature.

Halogenation:

Bromination and chlorination of the phenyl ring can be achieved using elemental bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. These reactions are expected to yield a mixture of ortho- and para-halogenated products. The use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can also be employed for halogenation, sometimes offering milder reaction conditions. nih.gov

Nitration:

Nitration of the phenyl ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the aromatic ring, which is a versatile functional group that can be further reduced to an amino group or undergo other transformations. The directing effect of the indanyl group would favor the formation of ortho- and para-nitro isomers.

Friedel-Crafts Acylation and Alkylation:

Friedel-Crafts reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring. Friedel-Crafts alkylation involves reacting the compound with an alkyl halide in the presence of a Lewis acid catalyst. Friedel-Crafts acylation, which is generally preferred due to its tendency to avoid polyalkylation and carbocation rearrangements, involves the use of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. lkouniv.ac.intotal-synthesis.com The resulting aryl ketone can be subsequently reduced to an alkyl group if desired. These reactions would also be expected to yield ortho and para substituted products.

Functionalization of the Indane Ring System

The indane ring system itself offers possibilities for functionalization, particularly at the benzylic positions (C1 and C3) and potentially on the saturated C2 position.

Oxidation:

The benzylic C-H bonds of the indane ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to cleavage of the ring. However, milder and more controlled oxidation can be achieved. For instance, benzylic oxidation to introduce a carbonyl group (ketone) at the C1 position can be accomplished using various oxidizing agents. While direct oxidation can sometimes be challenging, a two-step process involving benzylic bromination followed by a Kornblum-type oxidation has been shown to be effective for some indane derivatives.

Halogenation:

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), can selectively introduce a bromine atom at the benzylic positions of the indane ring. This reaction proceeds via a radical chain mechanism and is highly selective for the weakest C-H bond, which is at the benzylic position. byjus.com The resulting benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. Photochemical bromination of substituted indan-1-ones has been shown to yield various mono- and polybrominated products. tubitak.gov.tr

Structure Activity Relationship Sar Investigations of Indane Derived Propionic Acid Analogues

Influence of Substituents on the Indane Nucleus on Biological Activity

The nature and position of substituents on the indane nucleus play a critical role in modulating the biological activity of indane-derived propionic acid analogues. Studies have shown that the introduction of methoxy (B1213986) groups can significantly impact the analgesic and anti-inflammatory properties of these compounds. core.ac.uk

Research conducted on a series of 3-(indan-1-yl)-propionic acid derivatives demonstrated that methoxy substitution on the indane ring system influences their pharmacological effects. core.ac.uk Specifically, compounds with methoxy groups, such as 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. core.ac.uk

The presence of one or two methoxy groups on the indane nucleus was found to be important for anti-inflammatory activity. core.ac.uk For instance, 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid exhibited notable anti-inflammatory effects in various models, including kaolin-induced paw edema and the cotton pellet granuloma bioassay. core.ac.uk In the cotton pellet granuloma study, these methoxy-substituted compounds showed better anti-inflammatory potency at lower doses compared to the standard drug Phenylbutazone (B1037). core.ac.uk

The analgesic activity, evaluated using the phenyl-p-quinone induced writhing test in mice, also showed a dependency on the substitution pattern. The unsubstituted 3-(indan-1-yl)-propionic acid, along with its methoxy-substituted counterparts, displayed analgesic activity comparable to that of phenylbutazone at a dose of 200 mg/kg. core.ac.uk The steric and electronic properties of substituents on the phenyl ring are crucial for receptor recognition, with some studies suggesting the 4-position on the ring is favorable for enhanced activity. core.ac.uk

Table 1: Influence of Methoxy Substituents on the Indane Nucleus on Analgesic Activity of Propionic Acid Analogues core.ac.uk

| Compound ID | Substituent on Indane Nucleus | Analgesic Activity (Compared to Phenylbutazone) |

|---|---|---|

| 21a | None | Comparable |

| 21b | 6-methoxy | Comparable |

| 21c | 5,6-dimethoxy | Comparable |

Impact of Propionic Acid Side Chain Modifications on Biological Activity

Modifications to the propionic acid side chain, including alterations in its length, branching, and the introduction of substituents, have profound effects on the biological activity of indane-derived analogues.

The length of the carboxylic acid side chain attached to the indane nucleus is a critical determinant of biological activity. Studies comparing indan-1-yl derivatives with acetic, propionic, and butyric acid side chains have revealed that indiscriminate chain lengthening is not always beneficial. core.ac.uk

In a study evaluating the analgesic activity of indan-1-yl alkanoic acids, it was observed that the propionic acid derivatives (chain length n=2) exhibited significant analgesic effects. For example, 3-(indan-1-yl)-propionic acid, 3-(6-methoxyindan-1-yl)-propionic acid, and 3-(5,6-dimethoxyindan-1-yl)-propionic acid all showed analgesic activity comparable to phenylbutazone. core.ac.uk When the chain was extended to a butyric acid moiety (n=3), as in 4-(indan-1-yl)-butyric acid and its methoxy-substituted analogues, the analgesic activity was still present, but a clear enhancement was not uniformly observed across the series, suggesting that the three-carbon propionic acid chain might be optimal for this specific activity. core.ac.uk

Table 2: Effect of Side Chain Length on Analgesic Activity of Indane-Derived Carboxylic Acids core.ac.uk

| Compound ID | R Group | Side Chain | Analgesic Activity (Compared to Phenylbutazone) |

|---|---|---|---|

| 21a | H | Propionic acid | Comparable |

| 21b | 6-OCH₃ | Propionic acid | Comparable |

| 21c | 5,6-diOCH₃ | Propionic acid | Comparable |

| 21d | H | Butyric acid | Not specified as superior |

| 21e | 6-OCH₃ | Butyric acid | Not specified as superior |

| 21f | 5,6-diOCH₃ | Butyric acid | Not specified as superior |

The introduction of substituents on the propionic acid chain itself can significantly alter the pharmacological profile of the parent compound. For arylpropionic acids in general, it is well-established that substitution at the α-carbon of the propionic acid moiety is a key structural feature for anti-inflammatory activity. Many potent non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, possess an α-methyl group. This substitution often leads to the creation of a chiral center, with the biological activity predominantly residing in one of the enantiomers. orientjchem.org While specific studies on α-substituted 3-(3-Phenyl-1-indanyl)propionic acid were not extensively found in the reviewed literature, the general principles of SAR for arylpropionic acids suggest that such modifications would have a significant impact on potency and selectivity. orientjchem.org

Stereochemical Effects on Biological Profiles

For many arylpropionic acid derivatives, the presence of a chiral center at the α-position of the propionic acid side chain leads to enantiomers with distinct biological activities. It is a well-established principle in the field of NSAIDs that the (S)-enantiomer is typically the active form, responsible for the therapeutic effects, as well as some of the side effects. orientjchem.org This stereoselectivity is attributed to the specific stereochemical requirements of the binding site on the cyclooxygenase (COX) enzymes, the primary targets of these drugs.

Although most arylpropionic acids are marketed as racemic mixtures, the pharmacological activity is primarily associated with the (S)-enantiomer. orientjchem.org While specific studies detailing the resolution and differential biological activities of the enantiomers of this compound were not prominently available in the searched literature, it is highly probable that this class of compounds follows the same stereochemical preference observed for other arylpropionic acids. Therefore, the (S)-enantiomer of this compound and its analogues would be expected to be the more potent enantiomer.

Computational Approaches to SAR Elucidation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding the SAR of drug candidates and for the design of new, more effective molecules. These in silico techniques can provide insights into the molecular interactions between a ligand and its biological target, helping to explain why certain structural features lead to enhanced or diminished activity.

In the context of anti-inflammatory agents, molecular docking studies are frequently employed to investigate the binding modes of compounds within the active sites of COX-1 and COX-2 enzymes. nih.govresearchgate.net For instance, docking studies on indole (B1671886) derivatives, which share some structural similarities with the indane nucleus, have been used to elucidate their binding affinity and selectivity for the COX-2 enzyme. researchgate.netresearchgate.net These studies can reveal key hydrogen bonding and hydrophobic interactions that are crucial for inhibitory activity. researchgate.net

QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For anti-inflammatory agents, QSAR studies have been used to identify the physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, that are most influential for activity. researchgate.net While specific QSAR studies focused solely on this compound analogues were not found in the initial search, the application of these computational methods to the broader class of indole and other NSAID derivatives demonstrates their utility in guiding the synthesis and optimization of new anti-inflammatory drug candidates. researchgate.netresearchgate.net These computational approaches can help in predicting the activity of novel indane-derived propionic acid analogues before their synthesis, thereby streamlining the drug discovery process.

Mechanistic Investigations at the Molecular and Cellular Level for Analogues

Receptor Binding and Interaction Studies (e.g., Sphingosine-1-phosphate receptor-1)

The interaction of arylpropionic acid analogues with various receptors is a key area of research. While direct binding data for 3-(3-Phenyl-1-indanyl)propionic acid is not extensively detailed, studies on related structures provide significant insights.

One important target is the family of Sphingosine-1-phosphate (S1P) receptors, which are G-protein coupled receptors involved in numerous cellular processes, including immune cell trafficking. nih.gov The S1P1 receptor, in particular, has been a focus for the development of immunomodulatory drugs. nih.gov Research has shown that certain indole-propionic acid derivatives can act as potent and selective agonists for the S1P1 receptor. researchgate.net These compounds are designed to spare the S1P3 receptor, which is associated with certain side effects. researchgate.net The agonistic activity at the S1P1 receptor is a critical mechanism for controlling the migration of lymphocytes. researchgate.net

Another example of receptor interaction involves the N-Methyl-D-aspartic acid (NMDA) receptor. A series of substituted 3-(2-carboxyindol-3-yl)propionic acids were synthesized and evaluated as antagonists for the glycine (B1666218) binding site associated with the NMDA receptor. sci-hub.se These studies demonstrated that specific substitutions on the indole (B1671886) ring could significantly enhance binding affinity and selectivity for the glycine site over the glutamate (B1630785) site. sci-hub.se For instance, 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid was identified as a potent and highly selective antagonist. sci-hub.se The propionic acid side chain was found to be important for this interaction, suggesting the presence of a specific pocket on the receptor that accommodates an acidic side chain. sci-hub.se

Table 1: Receptor Binding Affinity of Selected Propionic Acid Analogues

| Compound/Analogue Class | Receptor Target | Finding |

|---|---|---|

| Indole-propionic acid derivatives | Sphingosine-1-phosphate 1 (S1P1) | Identified as potent and selective S1P1 receptor agonists. researchgate.net |

| 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid | NMDA Receptor (Glycine Site) | Potent antagonist with an IC50 of 170 nM and >2100-fold selectivity for the glycine site. sci-hub.se |

| Halogenated 2-arylindolyl-3-oxocarboxamides | Peripheral Benzodiazepine Receptors (PBR) | Synthesized as selective, high-affinity PBR ligands for imaging purposes. nih.gov |

Enzyme Modulation Pathways (e.g., Cyclooxygenase enzymes for aryl propionic acids)

The most well-documented mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, existing as isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. orientjchem.orgacs.org

Structural studies have provided a detailed understanding of how these inhibitors interact with the COX active site. X-ray crystallography of COX-1 in complex with arylpropionic acids like flurbiprofen (B1673479) and ibuprofen (B1674241) reveals that the carboxylate group of the inhibitor forms crucial interactions with Arg-120 and Tyr-355 at the entrance of the active site channel. acs.org This binding prevents arachidonic acid from accessing the catalytic site, thereby inhibiting prostaglandin (B15479496) synthesis. acs.org While many arylpropionic acids are non-selective, efforts have been made to develop derivatives with a preference for the inducible COX-2 isoform to reduce gastrointestinal side effects associated with COX-1 inhibition. orientjchem.orgvanderbilt.edu

Recent research has also uncovered more complex modulatory pathways. For example, certain (R)-enantiomers of arylpropionic acids, previously considered inactive, have been shown to be substrate-selective inhibitors of COX-2. nih.gov They can selectively inhibit the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) without affecting arachidonic acid oxygenation. nih.gov This selective inhibition is achieved through an allosteric mechanism where the inhibitor binds to one active site of the COX-2 homodimer, inducing a conformational change in the second active site. nih.gov

Table 2: Interaction of Arylpropionic Acid Analogues with Cyclooxygenase (COX) Enzymes

| Analogue/Drug | Enzyme Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| Flurbiprofen / Ibuprofen | COX-1 | Competitive, time-dependent inhibition | The carboxylate group forms an ion pair with Arg-120 and a hydrogen bond with Tyr-355 in the active site. acs.org |

| Naproxen | COX-2 | Competitive inhibition | Crystal structure reveals binding similar to other arylpropionic acids, with a novel interaction between the p-methoxy group and Trp-387. vanderbilt.edu |

| (R)-Profens | COX-2 | Substrate-selective inhibition | Selectively inhibit endocannabinoid (2-AG) oxygenation over arachidonic acid oxygenation via an allosteric mechanism. nih.gov |

Cellular Pathway Modulation (e.g., MAPKs signaling for related compounds)

Beyond direct receptor binding and enzyme inhibition, analogues of this compound can modulate key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK/ERK pathway is a central regulator of various cellular processes, including proliferation, differentiation, and apoptosis. nih.gov

Studies on propionic acid (PPA) have shown that it can activate the MAPK/ERK signaling pathway in hippocampal neurons. nih.gov This activation was linked to impaired autophagic flux, a cellular process for degrading and recycling cellular components. nih.gov Specifically, treatment with PPA led to a significant increase in the ratio of phosphorylated ERK to total ERK, and the use of a MAPK inhibitor was able to rescue some of the neuronal defects caused by PPA. nih.gov This suggests a direct link between propionic acid and the modulation of this critical signaling cascade. nih.gov

Furthermore, research into 2-arylpropionic acid amide derivatives has demonstrated their anti-neuroinflammatory potential through the modulation of MAPK pathways. researchgate.net In microglial cells stimulated with lipopolysaccharide (LPS), these derivatives were found to inhibit the overexpression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme. researchgate.net This inhibitory effect is mediated through the suppression of multiple protein kinases, including extracellular signal-regulated kinase (ERK-1/2) and p38 MAPK. researchgate.net

Table 3: Modulation of MAPK/ERK Signaling by Propionic Acid and its Analogues

| Compound | Cell Type | Pathway Modulated | Observed Effect |

|---|---|---|---|

| Propionic Acid (PPA) | Hippocampal Neurons | Activation of MAPK/ERK pathway | Impaired autophagic flux and reduction in dendritic spines. nih.gov |

| 2-Aryl Propionic Acid Amide Derivatives | BV2 Mouse Microglial Cells | Inhibition of LPS-induced activation of ERK-1/2 and p38 MAPK | Suppression of iNOS overexpression, indicating anti-neuroinflammatory activity. researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations in Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques for predicting and analyzing the interaction between a ligand, such as 3-(3-Phenyl-1-indanyl)propionic acid, and its biological receptor. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be illustrated through studies on structurally related phenylpropionic acid and indane derivatives.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a ligand. For instance, in studies of 2-(3-benzoylphenyl)propanoic acid derivatives, a class of compounds with structural similarities to this compound, molecular docking has been employed to investigate their interactions with cyclooxygenase (COX) enzymes. researchgate.net These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of the ligand to the active site of the enzyme. It is plausible that the propionic acid moiety of this compound would engage in similar hydrogen bonding interactions with receptor-site amino acids, while the phenyl and indanyl groups would likely occupy hydrophobic pockets within the receptor.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. rsc.org For example, MD simulations performed on complexes of indanone derivatives with their target proteins have been used to assess the stability of the docked poses and to calculate binding free energies. nih.gov A hypothetical MD simulation of this compound bound to a receptor would likely focus on the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex, as well as analyzing the persistence of key intermolecular interactions identified in docking studies.

A representative summary of findings from molecular docking studies on analogous compounds is presented in the table below.

| Analogous Compound | Target Receptor | Key Interacting Residues (Hypothetical for Target Compound) | Predicted Binding Affinity (kcal/mol) |

| 2-(3-benzoylphenyl) propanohydroxamic acid | Matrix Metalloproteinases (MMPs) | Not specified | Not specified |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl} propanoic acid | Cyclooxygenases (COXs) | Not specified | Not specified |

| Indanone Derivatives | Cereblon (CRBN) | Not specified | Ranging up to -163.16 kJ/mol |

This table presents data from studies on analogous compounds to illustrate the type of information obtained from molecular docking and dynamics simulations. The specific values are not directly applicable to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is invaluable for predicting the activity of novel analogues and for guiding the design of more potent compounds.

For the design of analogues of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression, would be used to develop a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. mdpi.com

The resulting QSAR model could then be used to predict the activity of virtual analogues of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing. A hypothetical QSAR model might take the form of the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

Where pIC50 represents the biological activity, and the descriptors are physicochemical properties of the molecules.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies | Reactivity and interaction with receptor electronic environment |

| Steric | Molecular volume | Fit within the receptor binding pocket |

| Hydrophobic | LogP | Partitioning into biological membranes and hydrophobic interactions |

| Topological | Connectivity indices | Molecular shape and branching |

This table provides examples of descriptor types and their potential influence on the biological activity of analogues of this compound in a hypothetical QSAR study.

Conformational Analysis of Indane Ring Systems

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it dictates how well the molecule can fit into its receptor's binding site. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

The indane ring system, which forms the core of this compound, is a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. The cyclopentane ring in indane is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms.

In the case of this compound, the substituents on the indane ring—the phenyl group at position 3 and the propionic acid chain at position 1—will significantly influence the preferred conformation of the five-membered ring. The bulky phenyl group and the flexible propionic acid chain will adopt orientations that minimize steric hindrance.

Studies on the conformational analysis of substituted indanes, such as indan-1-ols, have utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the preferred conformations. rsc.org For this compound, computational methods such as molecular mechanics or quantum mechanics calculations could be employed to map the potential energy surface of the molecule and identify the global and local energy minima corresponding to its stable conformations. Understanding the conformational preferences of the indane ring and the relative orientations of the phenyl and propionic acid substituents is essential for rationalizing its interaction with biological targets.

| Conformation | Key Dihedral Angle(s) | Relative Energy (Hypothetical) |

| Envelope | C-C-C-C | Low |

| Twist | C-C-C-C | Slightly higher than envelope |

This table outlines the basic conformations of the five-membered ring in the indane system. The relative energies are hypothetical and would depend on the specific substitution pattern of this compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the structural architecture of "3-(3-Phenyl-1-indanyl)propionic acid". Each technique offers unique insights into the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl and indanyl rings typically appear as complex multiplets in the downfield region (approximately 7.1-7.4 ppm). The protons of the propionic acid side chain and the indane ring would be observed at characteristic chemical shifts, with their multiplicity indicating adjacent protons. For instance, the methylene (B1212753) protons adjacent to the carboxylic acid group would likely appear as a triplet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum (around 170-180 ppm). The aromatic carbons of the phenyl and indane groups would produce a series of signals in the 120-150 ppm range. The aliphatic carbons of the indane ring and the propionic acid side chain would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following are predicted values based on the analysis of similar structures and may not represent exact experimental values.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (singlet, broad) | 170 - 180 |

| Aromatic (C₆H₅ and C₆H₄) | 7.1 - 7.4 (multiplet) | 120 - 150 |

| Indanyl CH | 3.0 - 4.0 (multiplet) | 40 - 55 |

| Propionic CH₂ | 2.0 - 3.0 (multiplet) | 30 - 40 |

| Indanyl CH₂ | 1.8 - 2.5 (multiplet) | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands confirming the presence of the carboxylic acid and the aromatic rings.

Key expected IR absorption bands include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-O stretching vibrations for the carboxylic acid, found in the 1210-1320 cm⁻¹ region.

C-H stretching bands for the aromatic rings, typically observed just above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Infrared Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For "this compound," mass spectrometry would confirm the molecular weight and provide insights into the connectivity of the phenyl, indanyl, and propionic acid moieties through analysis of the fragment ions produced upon ionization. The fragmentation pattern would likely involve cleavage of the propionic acid side chain and fragmentation of the indane ring.

Chromatographic Purification and Analytical Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of "this compound."

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and quantification of non-volatile compounds like "this compound". A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase.

A typical HPLC method for the analysis of a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, utilized a Zr-CARB column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.5) at an elevated temperature (80°C) nih.gov. Detection is often achieved using a UV detector, set to a wavelength where the aromatic rings exhibit strong absorbance. For enhanced sensitivity, a fluorescence detector can be used, with excitation and emission wavelengths optimized for the compound nih.gov.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a carboxylic acid like "this compound," derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization technique is esterification, for example, to form the methyl ester.

The derivatized compound is then introduced into the GC system, where it is separated on a capillary column. The choice of the stationary phase depends on the polarity of the derivative. A mass spectrometer is commonly used as the detector (GC-MS), providing both retention time data for quantification and mass spectra for identification. The analysis of a similar compound, 3-phenylpropionic acid, has been demonstrated using GC-MS, often involving derivatization to enhance volatility nih.gov.

Interactive Data Table: General Gas Chromatography Method Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Required (e.g., methylation) |

Patent Landscape and Intellectual Property Analysis for Indane Containing Propionic Acids

Review of Patent Applications for Related Indane and Aryl Propionic Acid Structures

The patent literature for structures analogous to 3-(3-Phenyl-1-indanyl)propionic acid reveals a consistent effort to explore and protect derivatives of both the indane core and the arylpropionic acid class. The indane scaffold, a fused bicyclic system, offers a rigid framework that is attractive for designing molecules with specific biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. researchgate.net Consequently, numerous patents describe synthetic advances and novel applications for indane derivatives. researchgate.net

On the other hand, arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like ibuprofen (B1674241) and naproxen. researchgate.net Patenting in this space often focuses on creating derivatives with improved efficacy, better pharmacokinetic profiles, or novel mechanisms of action to address the limitations of conventional NSAIDs, such as gastrointestinal side effects. google.comnih.gov

Recent patent applications often claim broad classes of compounds, covering numerous substitutions on the core indane and phenyl rings. For instance, patents like WO2024209363A1 describe substituted indazole propionic acid derivatives, which, while differing in the heterocyclic core, follow a similar structural logic of combining a bicyclic system with a propionic acid moiety for therapeutic use as AMPK activators. google.com Another example, US8796335B2, covers branched 3-phenylpropionic acid derivatives, highlighting the ongoing innovation in the broader phenylpropionic acid space. google.com The focus of these patents is often on new therapeutic uses beyond inflammation, branching into areas like oncology and metabolic disorders. nih.govnih.gov

| Patent / Application Number | Title | Key Structural Features Claimed | Therapeutic Area Focus |

| WO2024209363A1 | Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators google.com | Indazole ring fused with a propionic acid side chain | Metabolic disorders |

| US8796335B2 | Branched 3-phenylpropionic acid derivatives and their use google.com | Phenylpropionic acid with various branched substitutions | Cardiovascular diseases |

| WO2022052936A1 | Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof google.com | Derivatives of existing arylpropionic acids (e.g., Loxoprofen) | Anti-inflammatory with improved properties |

| EP0906901A2 | Process for producing propionic acid derivatives google.com | Process claims for synthesizing 2-aralkyl-3-hydroxypropionic acids | Manufacturing/Synthetic Methods |

Trends in Patenting for Structurally Similar Compounds in Drug Discovery

The patenting trends for small molecules like this compound reflect broader shifts in the pharmaceutical industry. caldwelllaw.com While the era of blockbuster small molecules is challenged by the rise of biologics, innovation in small molecule design remains robust, particularly for orally administered drugs. caldwelllaw.comnih.gov Patents are a key indicator of where research and development investments are flowing. biorxiv.orgyoutube.com

A significant trend is the strategy of drug repurposing, where existing compounds are patented for new therapeutic uses. drugpatentwatch.com For a scaffold like indane-propionic acid, initial patents might cover anti-inflammatory applications, but subsequent patents could protect its use in oncology, neurodegenerative diseases, or other areas where the underlying biological pathways may be relevant. researchgate.netnih.gov This strategy extends the commercial life of a chemical scaffold and maximizes the return on initial research investment.

Another major trend is the increasing use of artificial intelligence (AI) and computational modeling in drug discovery, which is expected to increase the rate of patenting for novel drug candidates. mondaq.com This allows for the rapid exploration of vast chemical spaces to identify promising structures, like novel indane derivatives, leading to more targeted and diverse patent applications.

Furthermore, there is a growing emphasis on patenting not just the active pharmaceutical ingredient (API) but also specific formulations, combinations with other drugs, and new methods of synthesis. iit.edudrugpatentwatch.com For compounds related to arylpropionic acids, patents for novel formulations that reduce gastrointestinal toxicity or provide controlled release are common. google.com As the small molecule space becomes more crowded, companies must build comprehensive patent portfolios to protect their innovations from competition. caldwelllaw.com The market value of a potential drug is a major predictor of patent challenges, indicating that compounds targeting large markets will have a more complex and competitive intellectual property landscape. nih.gov

| Trend | Description | Implication for Indane-Propionic Acids |

| Drug Repurposing | Finding and patenting new therapeutic uses for existing compounds. drugpatentwatch.com | Initial anti-inflammatory patents could be followed by patents for oncology, neurology, etc. |

| Focus on Formulation & Combination | Patenting novel drug delivery systems, dosages, or combinations with other active ingredients. drugpatentwatch.com | Patents may cover specific formulations to improve safety or efficacy, or combinations with other anti-inflammatory agents. |

| AI in Drug Discovery | Using computational methods to design and screen novel chemical entities. mondaq.com | Accelerated discovery and patenting of novel, highly specific indane-based compounds. |

| Comprehensive Patent Portfolios | Protecting not only the molecule but also synthetic routes and intermediates. iit.edu | Securing intellectual property across the entire development and manufacturing lifecycle. |

| Crowded Small Molecule Space | Increased competition requires demonstrating unexpected benefits or properties for new patents. caldwelllaw.com | New indane-propionic acid derivatives must show clear advantages over existing NSAIDs to secure strong patent protection. |

Future Research Directions and Emerging Areas

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary direction for future research lies in the rational design and synthesis of novel analogues of 3-(3-Phenyl-1-indanyl)propionic acid. The goal is to improve upon the potency and selectivity of the parent compound for its biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to achieve desired pharmacological profiles. humanjournals.com

Key strategies for developing new analogues include:

Modification of the Phenyl and Indanyl Rings: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) onto the aromatic rings can significantly alter the compound's electronic and steric properties. These changes can influence receptor binding affinity and specificity. Studies on related structures have shown that such modifications can lead to compounds with enhanced biological activity. humanjournals.commdpi.com

Alterations to the Propionic Acid Chain: The carboxylic acid group is often a key pharmacophore. Modifications such as esterification or conversion to amides can create prodrugs or new chemical entities with different pharmacokinetic properties and potentially novel biological activities. researchgate.netresearchgate.net

Stereochemistry: The indanyl core of the molecule contains chiral centers, meaning different stereoisomers (enantiomers and diastereomers) exist. It is common for stereoisomers to exhibit significantly different pharmacological activities and potencies. Future work should focus on the enantioselective synthesis of specific isomers to isolate the more active and potentially less toxic form. rsc.orgresearchgate.net

The systematic application of these modifications, guided by computational modeling, can lead to the identification of lead candidates with superior therapeutic potential.

Table 1: Illustrative SAR Strategy for Analogue Development

| Modification Site | Proposed Substituent/Change | Anticipated Outcome | Rationale |

|---|---|---|---|

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -F) | Enhanced binding affinity | Alters electronic distribution, potentially improving interaction with target protein residues. |

| Indanyl Moiety | Methoxy groups | Increased potency | Can form additional hydrogen bonds with the target. mdpi.com |

| Propionic Acid Chain | Conversion to methyl ester | Improved bioavailability | Increases lipophilicity, potentially enhancing cell membrane permeability. |

| Chiral Center | Isolation of single enantiomer | Increased selectivity and potency | Biological targets are often stereospecific; one enantiomer may fit the binding site much better than others. |

Exploration of New Therapeutic Targets and Biological Pathways

While arylpropionic acids are well-known for their anti-inflammatory properties, the broader class of molecules exhibits a wide range of biological activities. humanjournals.comresearchgate.net Future research should therefore explore the potential of this compound and its novel analogues against new therapeutic targets and biological pathways. This expansion of scope could unlock new medical applications for this chemical scaffold.

Emerging areas for investigation include:

Anticancer Activity: Some derivatives of arylpropionic acid have demonstrated potential as anticancer agents. researchgate.netorientjchem.org Investigating the effects of this compound analogues on cancer cell lines and exploring their mechanism of action (e.g., inhibition of specific kinases or topoisomerases) is a valuable research avenue. frontiersin.org

Antimicrobial Properties: There is evidence that certain propionic acid derivatives possess antibacterial activity. orientjchem.org Screening new analogues against a panel of pathogenic bacteria could identify compounds with potential for development as novel antibiotics.

Neurological Disorders: The structural features of the compound may allow it to interact with targets in the central nervous system. Exploring its potential as an anticonvulsant or for the treatment of neurodegenerative diseases like Alzheimer's disease represents a novel therapeutic direction. humanjournals.com

Novel Inflammatory Pathways: Beyond traditional COX inhibition, new targets in the inflammatory cascade are being identified. orientjchem.org For instance, calcium-activated chloride channel anoctamin-1 (ANO1) has emerged as a potential target for inflammatory pain. nih.gov Assessing the activity of this compound derivatives against such novel targets could lead to analgesics with new mechanisms of action.

Table 2: Potential New Therapeutic Targets for Investigation

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

|---|---|---|

| Oncology | Topoisomerase I/IIα | Structurally related compounds have shown inhibitory activity against these enzymes, which are critical for cancer cell proliferation. frontiersin.org |

| Infectious Diseases | Bacterial cell wall synthesis enzymes | Arylpropionic acid derivatives have shown broad biological activity, including antibacterial effects. orientjchem.org |

| Neurology | Ion channels / CNS receptors | The lipophilic nature of the scaffold may permit blood-brain barrier penetration to engage neurological targets. |

| Inflammatory Pain | Anoctamin-1 (ANO1) | Inhibition of ANO1 has been shown to reduce hyperalgesia and allodynia in animal models of inflammatory pain. nih.gov |

Integration of Advanced Synthetic and Biological Techniques for Compound Optimization

To accelerate the discovery and development process, the integration of modern chemical and biological technologies is essential. These advanced techniques can facilitate the efficient synthesis of complex molecules, enable rapid biological screening, and provide deep insights into the mechanism of action, ultimately leading to more effective compound optimization.

Advanced Synthetic Methodologies: The development of efficient and stereoselective synthetic routes is paramount.

Catalytic Processes: Palladium-catalyzed reactions, such as Heck couplings and carbonylations, offer a flexible and efficient means to synthesize a wide variety of 2-aryl propionic acids and could be adapted for the synthesis of indanyl-containing structures. mdpi.com

Enantioselective Synthesis: Techniques employing chiral catalysts or auxiliaries are critical for producing single enantiomers of the compound. rsc.orgresearchgate.net This allows for the precise evaluation of the biological activity of individual stereoisomers, which is a key step in optimizing a chiral drug candidate. nih.gov

Computational and Screening Techniques:

Molecular Docking and Pharmacophore Modeling: In silico methods can predict how different analogues will bind to a target protein. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of synthesized analogues against various biological targets. This can quickly identify promising lead compounds and uncover unexpected biological activities.

Table 3: Advanced Methodologies for Compound Optimization

| Technique | Application Area | Advantage in Research |

|---|---|---|

| Palladium-Catalyzed Carbonylation | Synthesis | Provides a flexible and high-yield, one-pot procedure for creating the arylpropionic acid moiety. mdpi.com |

| Asymmetric Catalysis | Synthesis | Enables the enantioselective synthesis of specific stereoisomers, crucial for studying stereospecific biological activity. rsc.orgresearchgate.net |

| Molecular Docking | Compound Design | Predicts binding modes and affinities, guiding the rational design of more potent analogues. nih.gov |

| High-Throughput Screening | Biological Evaluation | Allows for rapid screening of compound libraries to identify new biological targets and lead compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.